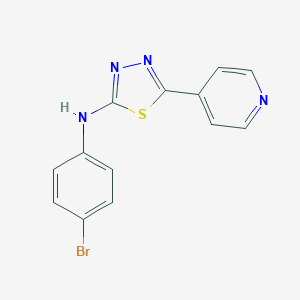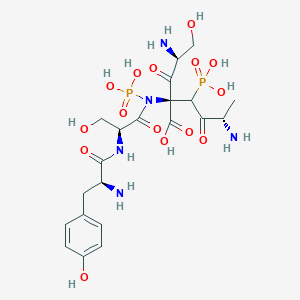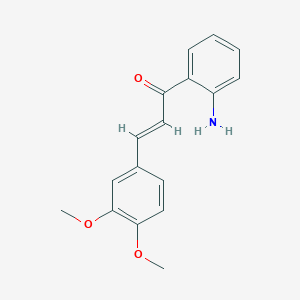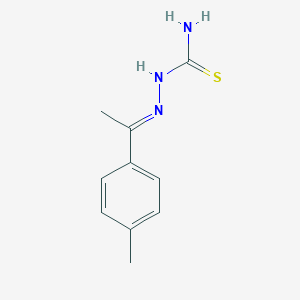
1-(4-Methylphenyl)ethanone thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)ethanone thiosemicarbazone, also known as 4-Methylthiosemicarbazone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone is not fully understood. However, studies have suggested that this compound acts by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 1-(4-Methylphenyl)ethanone thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone can induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes and proteins that are essential for cancer cell survival, including ribonucleotide reductase, thioredoxin reductase, and topoisomerase II.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methylphenyl)ethanone thiosemicarbazone in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and has the potential to be developed into a new anti-cancer drug. However, one of the main limitations of using this compound is its toxicity. Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone can be toxic to normal cells at high concentrations, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylphenyl)ethanone thiosemicarbazone. One of the main areas of focus is the development of new anti-cancer drugs based on this compound. Additionally, studies are needed to better understand the mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone and its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in animal models and in clinical trials.
Synthesemethoden
The synthesis of 1-(4-Methylphenyl)ethanone thiosemicarbazone can be achieved through several methods. One of the most common methods involves the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of a catalyst, such as hydrochloric acid or acetic acid. This reaction results in the formation of 1-(4-Methylphenyl)ethanone thiosemicarbazone as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)ethanone thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Produktname |
1-(4-Methylphenyl)ethanone thiosemicarbazone |
|---|---|
Molekularformel |
C10H13N3S |
Molekulargewicht |
207.3 g/mol |
IUPAC-Name |
[(E)-1-(4-methylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ |
InChI-Schlüssel |
CLXMWTWYQLEKAI-XYOKQWHBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

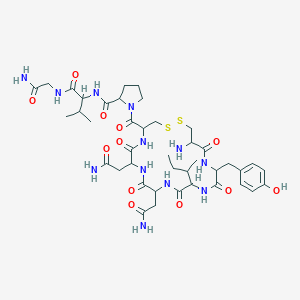
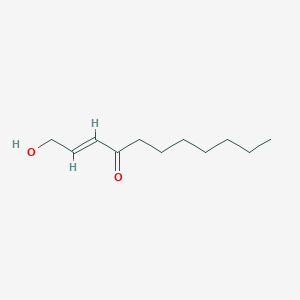

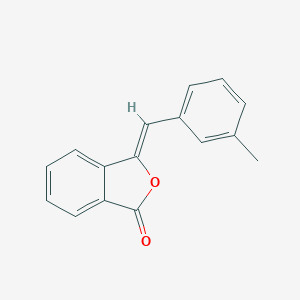
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

